Cas no 5210-88-8 (2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine)

2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine structure
5210-88-8 structure
Product Name:2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine
CAS-nummer:5210-88-8
MF:C10H20N2O2S
MW:232.343001365662
CID:1575963
PubChem ID:21272
Update Time:2025-04-21

2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine Chemische en fysische eigenschappen

Naam en identificatie

    • 2-methyl-1-[2-[2-(2-methylaziridin-1-yl)ethylsulfonyl]ethyl]aziridine
    • FDA 0089
    • AC1L2HZ8
    • NSC45081
    • NSC-45081
    • Aziridine,1'-(sulfonyldiethylene)bis[2-methyl-
    • 1,1'-(sulfonyldiethane-2,1-diyl)bis(2-methylaziridine)
    • Aziridine,1'-(sulfonyldi-2,1-ethandiyl)bis(2-methyl-
    • Aziridine,1'-(sulfonyldi-2,1-ethanediyl)bis[2-methyl-
    • FDA 0089; AC1L2HZ8; NSC45081; NSC-45081; Aziridine,1'-(sulfonyldiethylene)bis[2-methyl-; 1,1'-(sulfonyldiethane-2,1-diyl)bis(2-methylaziridine); Aziridine,1'-(sulfonyldi-2,1-ethandiyl)bis(2-methyl-; Aziridine,1'-(sulfonyldi-2,1-ethanediyl)bis[2-methyl-;
    • BIS(.BETA.-(2-METHYLAZIRIDINO)ETHYL)SULFONE
    • Q27254256
    • UNII-283CL5ZVNW
    • 283CL5ZVNW
    • 1,1'-(Sulfonyldi-2,1-ethanediyl)bis(2-methylaziridine
    • 5210-88-8
    • Bis[.beta.-(2-methylaziridino)ethyl]sulfone
    • DTXSID50274698
    • Bis(beta-(2-methylaziridino)ethyl)sulfone
    • Aziridine, 1,1'-(sulfonyldi-2,1-ethanediyl)bis(2-methyl-
    • SCHEMBL11704900
    • Inchi: 1S/C10H20N2O2S/c1-9-7-11(9)3-5-15(13,14)6-4-12-8-10(12)2/h9-10H,3-8H2,1-2H3
    • InChI-sleutel: DJDDGTAQKGMHGR-UHFFFAOYSA-N
    • LACHT: S(CCN1CC1C)(CCN1CC1C)(=O)=O

Berekende eigenschappen

  • Exacte massa: 232.1247
  • Monoisotopische massa: 232.125
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 6
  • Complexiteit: 297
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 48.5A^2
  • XLogP3: 0.1

Experimentele eigenschappen

  • Dichtheid: 1.184
  • Kookpunt: 387.9°C at 760 mmHg
  • Vlampunt: 188.4°C
  • Brekindex: 1.531
  • PSA: 40.16
  • LogboekP: 0.76600
Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd